

Spectroscopic Profile of Quinoline-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Quinoline-4-carbaldehyde**

Cat. No.: **B127539**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Quinoline-4-carbaldehyde**, a significant heterocyclic aldehyde derivative. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data

The spectroscopic data for **Quinoline-4-carbaldehyde** is summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data for **Quinoline-4-carbaldehyde** are presented below.

Table 1: ^1H NMR Data for **Quinoline-4-carbaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
10.54	s	1H, Aldehyde proton	
9.22	d	4.3	1H, H2
9.04	d	8.6	1H, H8
8.24	d	8.2	1H, H5
7.84	t	7.6	1H, H7
7.81	d	4.3	1H, H3
7.76	t	8.0	1H, H6

Source: ChemicalBook[[1](#)]

Table 2: ^{13}C NMR Data for **Quinoline-4-carbaldehyde**

Chemical Shift (δ , ppm)	Assignment
193.1	C=O (Aldehyde)
150.7	C8a
149.5	C2
137.0	C4
130.4	C7
130.3	C5
129.6	C4a
126.0	C6
124.7	C8
124.1	C3

Source: ChemicalBook[[1](#)]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **Quinoline-4-carbaldehyde** are listed below.

Table 3: IR Spectroscopy Data for **Quinoline-4-carbaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Aromatic C-H stretch	[2]
2830-2695	Aldehyde C-H stretch	[2]
1663–1686	Strong	C=O (Carbonyl) stretch [3]
1622–1504	C=C and C=N ring stretching	[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for **Quinoline-4-carbaldehyde**

m/z	Relative Intensity (%)	Assignment
158.0	100	[M+H] ⁺
157.0	100	Molecular Ion (M ⁺)
130.2		[M+H-CO] ⁺
129.0	76.3	[M-CO] ⁺
128.0	54.5	[M-CHO] ⁺
102.0	26.9	
101.0	27.5	

Source: ChemicalBook[\[1\]](#)[\[5\]](#)

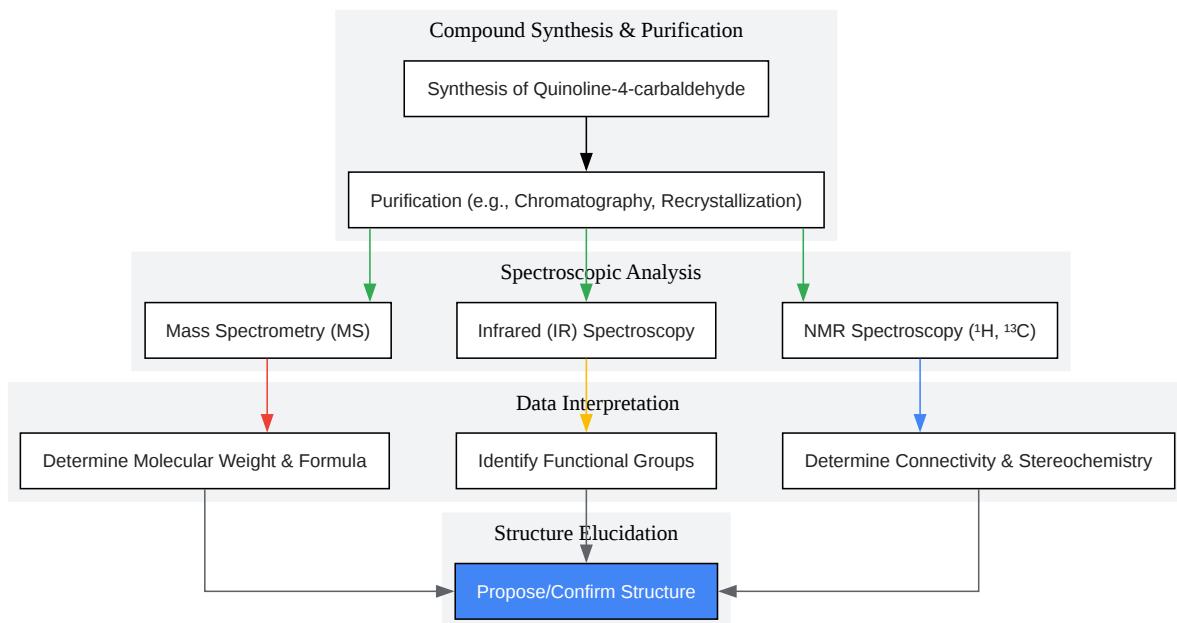
Experimental Protocols

The following are generalized protocols for the spectroscopic techniques mentioned above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Quinoline-4-carbaldehyde** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[\[6\]](#)
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.[\[7\]](#)
- Sample Loading: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[\[6\]](#)
- Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy (Thin Solid Film Method)


- Sample Preparation: Dissolve a small amount (around 50 mg) of solid **Quinoline-4-carbaldehyde** in a few drops of a volatile solvent like methylene chloride or acetone.[\[8\]](#)
- Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[\[8\]](#)
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[\[8\]](#)
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[\[8\]](#) If the signal is too weak, add another drop of the solution and re-measure. If it is too strong, clean the plate and use a more dilute solution.[\[8\]](#)

Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation: Prepare a dilute solution of **Quinoline-4-carbaldehyde** in a suitable volatile solvent, such as methanol or acetonitrile, typically at a concentration of around 1 mg/mL.^[9] Further dilute this stock solution to the low $\mu\text{g}/\text{mL}$ or ng/mL range.^[9]
- Sample Introduction: The prepared solution is introduced into the mass spectrometer's ion source.^[10] In ESI, the sample solution is passed through a charged capillary, creating a fine spray of charged droplets.^[9]
- Ionization: The solvent evaporates from the charged droplets, leading to the formation of gas-phase ions of the analyte (in this case, protonated molecules, $[\text{M}+\text{H}]^+$).
- Mass Analysis: The generated ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).^[10]
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.^[10]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound like **Quinoline-4-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **Quinoline-4-carbaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Quinolinecarboxaldehyde | 4363-93-3 [chemicalbook.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Quinolincarboxaldehyde(4363-93-3) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mit.edu [web.mit.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of Quinoline-4-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127539#spectroscopic-data-of-quinoline-4-carbaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com